molecular formula C24H23N3O4 B2550184 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2091893-43-3

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2550184
M. Wt: 417.465
InChI Key: OGUZHVSHTOLYLB-UHFFFAOYSA-N
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Description

The compound , 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid, is a complex molecule that appears to be a derivative of pyrazole-4-carboxylic acid. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related pyrazole derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which share the pyrazole-4-carboxylic acid core with the compound of interest. The synthesis involves an in vitro mycelia growth inhibition assay against phytopathogenic fungi, indicating that these compounds may have antifungal properties. Similarly, paper outlines the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are synthesized from piperidine carboxylic acids and subsequently treated with various reagents to yield the target compounds. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their properties and activities. In paper , the structure of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, is analyzed. The compound crystallizes in a trigonal space group, and its crystal packing is stabilized by intermolecular hydrogen bonds, as evidenced by NBO analysis. This suggests that the compound of interest may also exhibit specific crystalline features and intermolecular interactions, which could be analyzed using similar spectroscopic and theoretical approaches.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from the chemical reactions they undergo. Although the provided papers do not detail reactions specific to the compound of interest, they do describe reactions involving similar pyrazole structures. For example, the antifungal activity of the compounds in paper suggests that they may interact with biological targets such as enzymes, forming hydrogen bonds with amino acid residues. This implies that the compound of interest may also participate in similar biological interactions, which could be explored through molecular docking studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structures. Paper discusses the nonlinear optical properties of a pyrazole derivative, which are attributed to a small energy gap between the frontier molecular orbitals. This indicates that the compound of interest may also exhibit unique optical properties, which could be investigated through experimental and theoretical studies. Additionally, the solubility, melting point, and stability of the compound could be predicted based on the properties of similar compounds discussed in the papers.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds structurally related to 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid have been synthesized for potential use in medical imaging, specifically as tracers for positron emission tomography (PET) to study the cerebral cannabinoid CB1 receptor (Shintaro Tobiishi et al., 2007). This research indicates the value of fluoren-9-ylmethoxy carbonyl derivatives in developing imaging agents for neurological studies.

Furthermore, the synthesis and characterization of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound with structural similarities, demonstrates its potential as a radiotracer for studying CB1 cannabinoid receptors in the brain, which underscores the relevance of fluoren-9-ylmethoxy carbonyl derivatives in the development of diagnostic tools for neurodegenerative diseases (†. R. Katoch-Rouse, A. Horti, 2003).

Antimicrobial Activity

Derivatives of pyrazole, which share a core structural resemblance to the compound , have been evaluated for their antimicrobial activities. The synthesis of new pyridine derivatives has demonstrated variable and modest activity against investigated strains of bacteria and fungi, suggesting the potential of these compounds in developing new antimicrobial agents (N. Patel et al., 2011).

Anticancer Research

Organometallic complexes with pyrazolo[3,4-b]pyridines as potential cyclin-dependent kinase (Cdk) inhibitors indicate the utility of pyrazole derivatives in cancer research. These compounds, by inhibiting Cdk, may be useful in treating cancer, highlighting the relevance of fluoren-9-ylmethoxy carbonyl derivatives in oncology (I. Stepanenko et al., 2011).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements for this compound include H302-H312-H332 . It is recommended to handle this compound with care to avoid potential hazards .

properties

IUPAC Name

5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-23(29)20-12-25-26-22(20)15-6-5-11-27(13-15)24(30)31-14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,7-10,12,15,21H,5-6,11,13-14H2,(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUZHVSHTOLYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(C=NN5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

CAS RN

2091893-43-3
Record name 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
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